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The Point Accepted Mutation (PAM) matrix, first developed by Margaret Dayhoff in 1978, is a

foundational tool in bioinformatics for scoring the alignment of protein sequences.[1][2][3] A

score within the PAM1 matrix quantifies the likelihood of one amino acid substituting for

another over a specific interval of evolutionary time. This guide provides a technical breakdown

of what these scores represent and how they are derived.

Defining the PAM Unit
The fundamental unit of the PAM matrix is the "Point Accepted Mutation." One PAM unit

represents an evolutionary distance in which, on average, one point mutation has been

accepted for every 100 amino acids.[4][5][6] An "accepted" mutation is a change in an amino

acid that has been incorporated into the protein and fixed in a population through natural

selection, implying it did not lethally disrupt the protein's function.[7]

The PAM1 matrix specifically models this minimal evolutionary divergence, calculated from

sequences that are at least 99% identical.[4] For greater evolutionary distances, the PAM1
matrix is extrapolated through self-multiplication (e.g., the PAM250 matrix is derived by

multiplying the PAM1 matrix by itself 250 times).[1][4][5][6]

Methodology: Construction of the PAM1 Matrix
The PAM1 matrix was constructed based on the empirical observation of amino acid

substitutions in closely related proteins. The protocol involves several key steps:
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Selection of Highly Similar Sequences: The initial dataset comprised 71 families of proteins

with a sequence identity greater than 85%.[2][3][7][8] This high degree of similarity minimizes

the ambiguity in sequence alignment and reduces the probability of multiple substitutions

occurring at the same position.[8]

Phylogenetic Reconstruction: For each protein family, a phylogenetic tree was constructed to

infer the ancestral sequences.[8]

Tallying Accepted Mutations: By comparing the aligned sequences and their inferred

ancestors, the number of times each amino acid was substituted for another was counted.

These counts represent the observed, accepted point mutations.[8]

Calculation of Mutation Probabilities: The raw counts of substitutions were converted into

mutation probabilities, forming the basis of the matrix.

The Meaning of a PAM1 Score: A Log-Odds Ratio
A score in a PAM1 matrix is not merely a probability; it is a log-odds score.[8][9] This score

represents the logarithm of the ratio between the observed frequency of a particular amino acid

substitution and the frequency that would be expected if the substitution occurred by pure

chance.[4][10]

The formula to calculate a specific score, S(i,j), for the substitution of amino acid j with amino

acid i is:

S(i,j) = log ( M(i,j) / f(i) )

Where:

M(i,j) is the probability of amino acid j changing to amino acid i over 1 PAM unit of

evolutionary time, derived from the mutation frequency data.

f(i) is the background frequency of amino acid i (how often it appears in the dataset).

This can also be expressed in terms of a relatedness odds matrix R(i,j):

R(i,j) = M(i,j) / f(i)
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Thus, the final score is:

S(i,j) = log(R(i,j))

The use of a logarithm allows for the summation of scores along the length of an alignment,

which is computationally more efficient than multiplying probabilities.[11]

Interpreting the Scores
The value of the log-odds score provides a clear biological interpretation for each potential

amino acid substitution:

Score Value Interpretation Biological Implication

Positive

The substitution occurs more

frequently than expected by

chance.

The substitution is

evolutionarily favorable. The

two amino acids likely share

similar physicochemical

properties.

Zero

The substitution occurs with

the same frequency as

expected by chance.

The substitution is neutral,

having no significant selective

advantage or disadvantage.

Negative

The substitution occurs less

frequently than expected by

chance.

The substitution is

evolutionarily unfavorable. The

two amino acids likely have

dissimilar properties, and the

change may disrupt protein

structure or function.

For example, a substitution between two chemically similar amino acids like aspartic acid (D)

and glutamic acid (E) will have a positive score. Conversely, the substitution of a small,

nonpolar amino acid like glycine (G) with a large, aromatic one like tryptophan (W) will have a

significant negative score.

Visualization of the PAM1 Scoring Workflow
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The following diagram illustrates the logical workflow for calculating a score within the PAM1
matrix.

Data Collection & Preparation

Calculation

1. Select Protein Families
(>85% identity)

2. Perform Global Alignments

3. Reconstruct Phylogenetic Trees

6. Calculate Amino Acid
Frequencies (fi)

4. Infer Ancestral Sequences

5. Count Accepted Mutations
(Aij)

7. Calculate Mutation
Probabilities (Mij)

8. Compute Odds Ratio
Rij = Mij / fi

9. Calculate Log-Odds Score
Sij = log(Rij)

PAM1 Scoring Matrix
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Caption: Workflow for the derivation of PAM1 matrix scores.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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